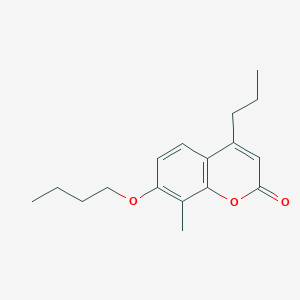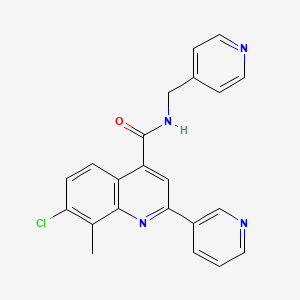![molecular formula C13H15FN2O2 B4846950 N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B4846950.png)
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Vue d'ensemble
Description
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide, also known as CPP-115, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which are known to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mécanisme D'action
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This results in a decrease in the excitability of neurons, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. It has also been shown to increase the levels of glutamate, which is an excitatory neurotransmitter. This may be due to a compensatory mechanism to counteract the increased inhibition caused by this compound. This compound has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has several advantages for lab experiments. It is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide. One area of research is to investigate its potential therapeutic applications in humans. Clinical trials are currently underway to evaluate its efficacy in the treatment of various neurological and psychiatric disorders. Another area of research is to study its mechanism of action in more detail. This could lead to the development of more potent and selective inhibitors of GABA aminotransferase. Finally, research could be conducted to investigate the potential side effects of this compound and to develop strategies to minimize them.
Applications De Recherche Scientifique
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. It has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
N'-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-10-3-1-9(2-4-10)7-8-15-12(17)13(18)16-11-5-6-11/h1-4,11H,5-8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCADOQEJYZTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(cyclohexylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4846883.png)

![5-[chloro(difluoro)methyl]-3-(4-fluorophenyl)-1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4846902.png)

![1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4846922.png)
![7-[(2-methoxybenzyl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one](/img/structure/B4846936.png)
![N-(2,4-difluorophenyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B4846943.png)
![ethyl 4-({[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4846958.png)
![methyl 3-{[(3-pyridinylamino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4846963.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4846968.png)
![4-bromo-2-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4846969.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B4846982.png)

![4-ethyl-N-[(9H-fluoren-2-ylamino)carbonothioyl]benzamide](/img/structure/B4846989.png)